molecular formula C9H11Cl2N3O2 B13493559 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

Cat. No.: B13493559
M. Wt: 264.11 g/mol
InChI Key: LLGUOHKBVHEBGF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions to form the imidazo[1,2-a]pyridine scaffold. Subsequent introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and a suitable reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is unique due to the presence of both an aminomethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in medicinal chemistry .

Biological Activity

The compound 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H10Cl2N2O2
  • Molecular Weight : 205.09 g/mol
  • CAS Number : 648423-85-2
  • PubChem ID : 18364844

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Properties : Potential against viral infections.
  • Anticancer Effects : Inhibitory effects on tumor growth and proliferation.
  • Anti-inflammatory Activity : Reduction of inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialActive against Mycobacterium tuberculosis and other bacterial strains .
AntiviralPotential efficacy against viral pathogens .
AnticancerInhibitory effects on cancer cell lines; promotes apoptosis in certain cancers .
Anti-inflammatoryReduces inflammatory cytokines and mediators in vitro .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : They may act as ligands for specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. The presence of the aminomethyl group enhances solubility and bioavailability while also improving interaction with target proteins.

Table 2: SAR Insights

ModificationEffect on Activity
Aminomethyl GroupIncreases solubility and enhances antibacterial activity .
Carboxylic Acid GroupContributes to binding affinity with target enzymes .
Dihydrochloride FormulationImproves stability and bioavailability in vivo .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as novel anti-tuberculosis agents .
  • Anti-Cancer Activity :
    Research involving various cancer cell lines showed that this compound induced apoptosis and inhibited proliferation through mechanisms involving caspase activation and modulation of cell cycle regulators. Specific studies reported a significant reduction in tumor size in animal models treated with imidazo[1,2-a]pyridine derivatives .
  • Anti-inflammatory Properties :
    In vitro studies highlighted the ability of these compounds to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h1-3,5H,4,10H2,(H,13,14);2*1H

InChI Key

LLGUOHKBVHEBGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)CN.Cl.Cl

Origin of Product

United States

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